

# An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Quinolinecarboxylic Acid

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## Compound of Interest

Compound Name: 6-Quinolinecarboxylic acid

Cat. No.: B082417

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## Introduction: The Significance of 6-Quinolinecarboxylic Acid in Modern Drug Discovery

**6-Quinolinecarboxylic acid**, a heterocyclic aromatic compound, stands as a pivotal scaffold in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, coupled with the ionizable carboxylic acid moiety, provides a unique framework for the design of novel therapeutic agents. The quinoline ring system is a recurring motif in a multitude of approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the physicochemical characteristics of **6-quinolinecarboxylic acid** is therefore not merely an academic exercise, but a fundamental prerequisite for its effective utilization in the synthesis of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide offers a comprehensive exploration of the core physicochemical properties of **6-quinolinecarboxylic acid**. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these critical parameters. Each section is designed to be a self-validating system, grounded in authoritative references, to ensure the highest degree of scientific integrity and practical utility for researchers in the field.

## Core Physicochemical Properties of 6-Quinolinecarboxylic Acid

A summary of the key physicochemical properties of **6-quinolinecarboxylic acid** is presented below, followed by in-depth discussions and experimental methodologies.

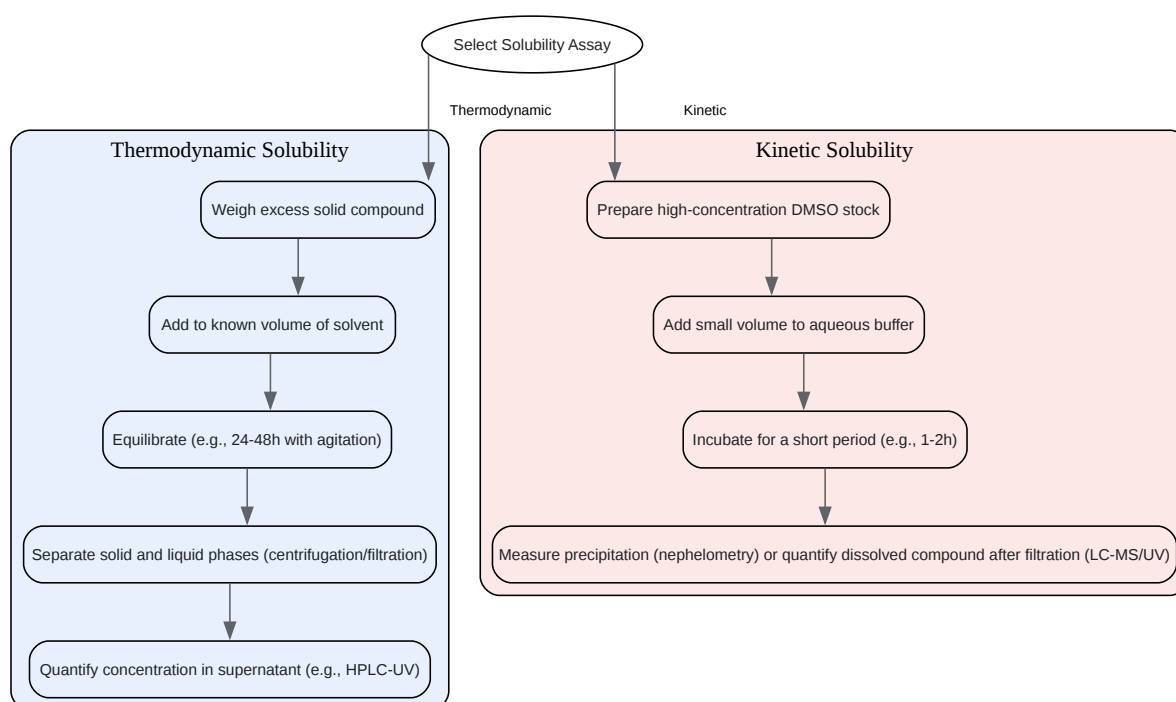
Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	173.17 g/mol	[2][3]
CAS Number	10349-57-2	[2][3]
Appearance	White to beige or brown crystalline powder	[4][5]
Melting Point	291-296 °C	[4]
Water Solubility	Practically insoluble	[4][5]
pKa (Predicted)	3.05 ± 0.30	[5]
Storage Conditions	Inert atmosphere, Room Temperature or 0-8°C	[4]

## Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. **6-Quinolinecarboxylic acid** is reported to be practically insoluble in water, a characteristic that presents both challenges and opportunities in drug design.[4][5] While poor aqueous solubility can hinder oral bioavailability, it can also be leveraged in the design of long-acting injectable formulations or targeted delivery systems. A comprehensive understanding of its solubility in various media is therefore essential.

## Experimental Determination of Thermodynamic and Kinetic Solubility

Two key types of solubility measurements are pertinent in drug discovery: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous medium, a scenario frequently encountered in high-throughput screening.



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Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

The shake-flask method is the gold standard for determining thermodynamic solubility.

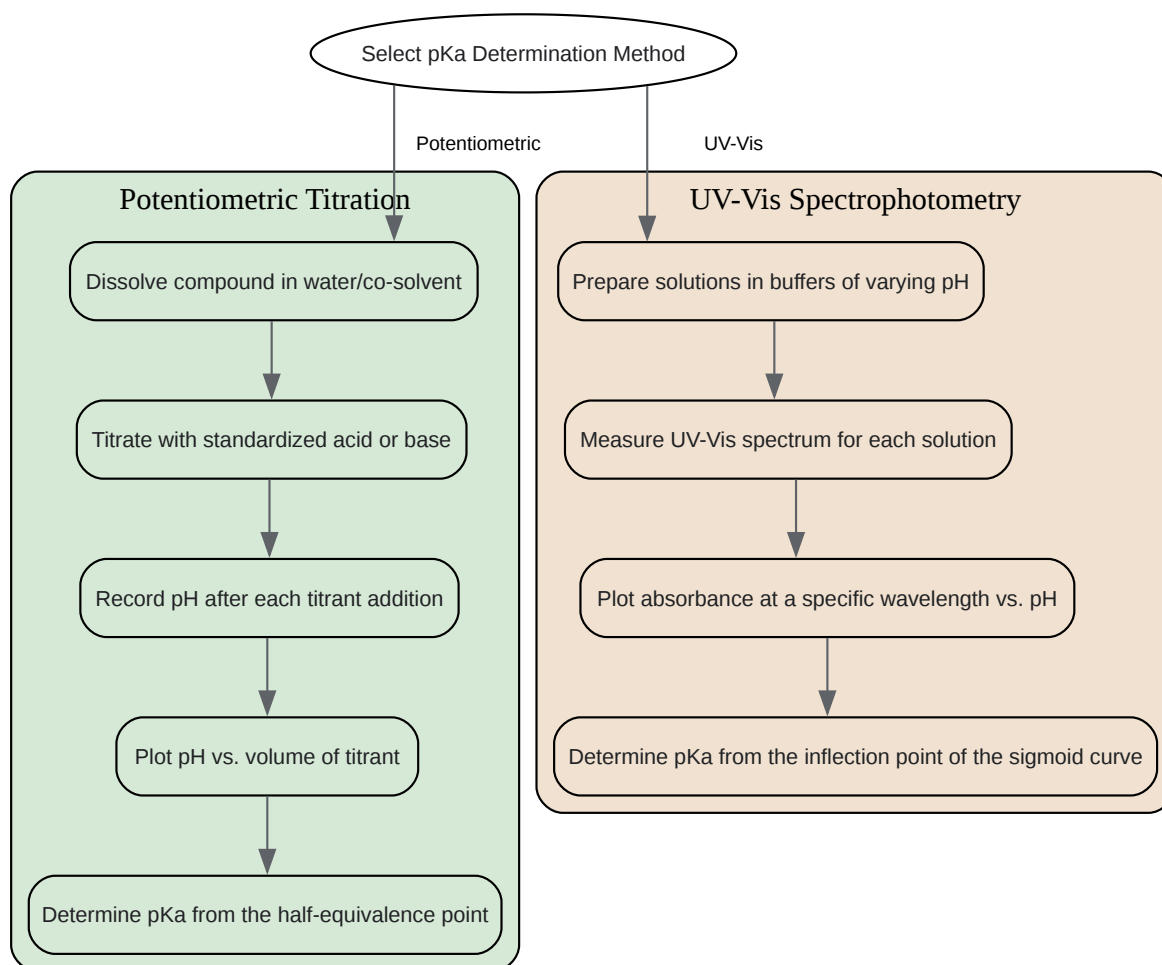
- **Preparation of Saturated Solution:** Add an excess amount of **6-quinolinecarboxylic acid** to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO) in a sealed glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours.
- **Phase Separation:** After equilibration, allow the suspension to settle. Carefully separate the supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** Accurately dilute the supernatant and determine the concentration of **6-quinolinecarboxylic acid** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Data Analysis:** The solubility is reported as the mean concentration from at least three replicate experiments.

## Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability across biological membranes, and interaction with target proteins. **6-Quinolinecarboxylic acid** possesses both a weakly basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group. A predicted pKa value for the carboxylic acid is approximately 3.05, suggesting it will be predominantly in its ionized carboxylate form at physiological pH.<sup>[5]</sup>

## Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are two robust methods for the experimental determination of pKa.



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## Sources

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